benzyl N-(isoquinolin-4-yl)carbamate
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Overview
Description
Benzyl N-(isoquinolin-4-yl)carbamate is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.3 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(isoquinolin-4-yl)carbamate typically involves the reaction of isoquinoline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(isoquinolin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Benzyl N-(isoquinolin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-(isoquinolin-4-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(isoquinolin-3-yl)carbamate
- Benzyl N-(isoquinolin-5-yl)carbamate
- Benzyl N-(isoquinolin-6-yl)carbamate
Uniqueness
Benzyl N-(isoquinolin-4-yl)carbamate is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
benzyl N-isoquinolin-4-ylcarbamate |
InChI |
InChI=1S/C17H14N2O2/c20-17(21-12-13-6-2-1-3-7-13)19-16-11-18-10-14-8-4-5-9-15(14)16/h1-11H,12H2,(H,19,20) |
InChI Key |
NPAZCCBZZQMCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=CC3=CC=CC=C32 |
Origin of Product |
United States |
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